molecular formula C6H8O6P2 B1272694 (4-phosphonophenyl)phosphonic Acid CAS No. 880-68-2

(4-phosphonophenyl)phosphonic Acid

Cat. No. B1272694
CAS RN: 880-68-2
M. Wt: 238.07 g/mol
InChI Key: JHDJUJAFXNIIIW-UHFFFAOYSA-N
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Description

“(4-phosphonophenyl)phosphonic Acid” is a type of phosphonic acid. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The IUPAC name for this compound is 4,4’-diphosphono-1,1’-biphenyl .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, a two-step reaction that involves bromotrimethylsilane followed by methanolysis . Another method involves the Suzuki-Miyaura coupling, starting from a Boc-protected pyrazolylboronic acid ester and the iodoarylphosphonate .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, 1 phosphate/thiophosphate, and 1 phosphonate (thio-) .


Chemical Reactions Analysis

Phosphonic acids exhibit a complex mode of action in their control of fungi. For instance, the phosphonate anion can act directly on the fungus, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate .


Physical And Chemical Properties Analysis

The molecular weight of “(4-phosphonophenyl)phosphonic Acid” is 314.17 . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .

Scientific Research Applications

Drug and Pro-Drug Development

(4-Phosphonophenyl)phosphonic acid, also known as 1,4-Benzenebisphosphonic acid, has been utilized in the pharmaceutical industry for its bioactive properties. It serves as a building block in drug synthesis and can be used to create pro-drugs that enhance drug delivery and efficacy .

Bone Targeting

Due to its structural analogy with the phosphate moiety, this compound is employed in bone targeting. It can be used to develop treatments that specifically target bone tissue, which is particularly useful in conditions like osteoporosis .

Supramolecular and Hybrid Materials

The compound’s coordination properties make it suitable for designing supramolecular or hybrid materials. These materials have applications in various fields, including electronics, photonics, and catalysis .

Surface Functionalization

(4-Phosphonophenyl)phosphonic acid is used for the functionalization of surfaces. This application is crucial in creating modified surfaces with specific chemical properties for sensors or catalytic systems .

Analytical Applications

The compound’s unique properties make it useful for analytical purposes. It can be employed as a pH-sensitive NMR probe or in other analytical techniques to study chemical processes .

Medical Imaging

In medical imaging, (4-Phosphonophenyl)phosphonic acid can be used as a contrast agent or for labeling purposes to enhance the visibility of biological tissues or processes .

Phosphoantigen Research

This compound also plays a role in phosphoantigen research, which is significant in immunology and the development of immunotherapies .

Preparation of Crystalline Materials

It serves as an organic precursor for crystalline materials containing manganese, nickel, or lanthanides, which have diverse applications ranging from catalysis to electronic devices .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, and if ingested or inhaled, it can harm the respiratory system and digestive tract .

Future Directions

Phosphonic acids have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Therefore, the future directions of “(4-phosphonophenyl)phosphonic Acid” could involve further exploration of these applications.

properties

IUPAC Name

(4-phosphonophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJUJAFXNIIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236754
Record name Phosphonic acid, p-phenylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phosphonophenyl)phosphonic Acid

CAS RN

880-68-2
Record name Phosphonic acid, p-phenylenedi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, p-phenylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylenediphosphonic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

93 ml of HBr at 33% by weight in acetic acid are added to 6.68 g of 1.4-benzene-diphosphonic acid tetra-ethyl ester and the mixture is heated to 80° C. for 4 hours. After cooling to ambient temperature 200 ml of diethyl-ether are added and the mixture, after brief agitation, is cooled to -78° C. in a bath of ethanol and dry ice. The oily precipitate obtained is recovered by decantation and subjected twice more to the dispersion process with ether and low-temperature precipitation. The oily residue obtained is vacuum dried (1 mm Hg) at 50° C. for 8 hours, obtaining 4.0 g of 1,4-benzene-diphosphonic acid in the form of a white solid. Yield in moles 89%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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